molecular formula C10H11ClO3 B070891 4-Ethoxy-2-methoxybenzoyl chloride CAS No. 195507-73-4

4-Ethoxy-2-methoxybenzoyl chloride

Cat. No.: B070891
CAS No.: 195507-73-4
M. Wt: 214.64 g/mol
InChI Key: WYUJXCYKYPLTBL-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxybenzoyl chloride is an aromatic acyl chloride derivative with a benzoyl chloride core substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₁₁ClO₃, and its molecular weight is approximately 214.45 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution. The ethoxy and methoxy substituents influence its electronic and steric properties, modulating reactivity and solubility compared to simpler benzoyl chlorides .

Properties

CAS No.

195507-73-4

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

4-ethoxy-2-methoxybenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3

InChI Key

WYUJXCYKYPLTBL-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)Cl)OC

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)Cl)OC

Synonyms

Benzoyl chloride, 4-ethoxy-2-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-ethoxy-2-methoxybenzoyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents Physical Properties
4-Ethoxy-2-methoxybenzoyl chloride C₁₀H₁₁ClO₃ ~214.45 Not provided 4-ethoxy, 2-methoxy Data not available in sources
4-Methoxyphenacyl chloride C₉H₉ClO₃ 184.61 2196-99-8 4-methoxy, phenacyl chloride Melting point: 98–100°C
2-Methylbenzoyl chloride C₈H₇ClO 154.59 933-88-0 2-methyl Boiling point: 213°C
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ 124.57 3970-21-6 Ether-functionalized chloride Hazards: Irritant (HNOC)

Key Observations

Molecular Weight and Complexity :

  • 4-Ethoxy-2-methoxybenzoyl chloride has the highest molecular weight (214.45 g/mol) among the listed compounds due to its dual alkoxy substituents. This contrasts with the simpler 2-methylbenzoyl chloride (154.59 g/mol) and 4-methoxyphenacyl chloride (184.61 g/mol) .
  • The phenacyl chloride group in 4-methoxyphenacyl chloride introduces an additional carbonyl moiety, distinguishing it from benzoyl chloride derivatives.

Substituent Effects on Reactivity: Electron-Donating Groups: The methoxy and ethoxy groups in 4-ethoxy-2-methoxybenzoyl chloride are strong electron donors via resonance, which deactivate the aromatic ring and reduce electrophilic substitution reactivity. Steric Effects: The bulkier ethoxy group at the 4-position may introduce steric hindrance, affecting reaction kinetics in nucleophilic acyl substitution compared to smaller substituents (e.g., methyl in 2-methylbenzoyl chloride).

Physical State and Handling: 4-Methoxyphenacyl chloride is a solid at room temperature (mp 98–100°C), whereas 2-methylbenzoyl chloride is a liquid (bp 213°C). This suggests that alkoxy substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

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